Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13357376
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O3 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | ethyl 3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)15-16(12)7(2)3/h6-7H,5H2,1-4H3,(H,14,17) |
| Standard InChI Key | BPYRAUHXFJXXHN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C(C)C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, delineates its structure:
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A pyrazolo[3,4-b]pyridine core fused at the 3,4-positions of the pyrazole and 4,5-positions of the pyridine.
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Substituents include:
The SMILES notation O=C(C(C1=C(N(C(C)C)N=C1C)N2)=CC2=O)OCC and InChIKey BPYRAUHXFJXXHN-UHFFFAOYSA-N provide precise stereochemical details.
Table 1: Key Structural Identifiers
Crystallographic and Stereochemical Insights
While no crystallographic data exists for this specific compound, studies on analogous pyrazolo-pyridines reveal planar fused-ring systems with substituents influencing dihedral angles. For example, a related structure (C₁₁H₁₅N₅) exhibits a near-planar pyrimidine-pyrazole system, with substituents like isopropyl groups inducing minor torsional strain . Such data suggest that the isopropyl and methyl groups in the target compound may similarly affect its conformational stability and intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
Direct synthesis protocols for this compound remain undocumented, but analogous pyrazolo[3,4-b]pyridines are typically synthesized via:
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Cyclocondensation: Reactions between aminopyrazoles and β-keto esters or diketones.
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/alkyl groups .
For instance, a similar compound featuring a prop-1-en-2-yl group was synthesized using Pd(dppf)Cl₂, DMF, and Na₂CO₃ under reflux . Adapting such methods, the isopropyl group could be introduced via alkylation or boron-based coupling reactions.
Reactive Sites and Derivatives
The compound’s reactivity is governed by:
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Ethyl Carboxylate: Susceptible to hydrolysis to carboxylic acids or transesterification.
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Keto Group: Participates in nucleophilic additions or reductions to alcohols.
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Pyrazole Nitrogen: Capable of coordination with metal ions or alkylation.
Derivatization at these sites could yield analogs with enhanced bioavailability or target specificity.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Purity | 95% | |
| Molecular Weight | 263.29 g/mol | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | |
| Stability | Stable under inert conditions |
The ethyl carboxylate and keto groups confer moderate polarity, suggesting solubility in DMSO or DMF, consistent with pyrazolo-pyridine analogs. Stability under standard laboratory conditions is inferred from its commercial availability .
Comparative Analysis with Related Compounds
Table 3: Structural Comparison with Analog (PubChem CID 135646661)
| Property | Target Compound | PubChem CID 135646661 |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃ | C₁₀H₁₁N₃O₃ |
| Substituents | Isopropyl, methyl, ethyl ester | Methyl, ethyl ester |
| Molecular Weight | 263.29 g/mol | 221.21 g/mol |
| Potential Applications | Anticancer, enzyme inhibition | Intermediate in drug synthesis |
The absence of the isopropyl group in CID 135646661 reduces steric bulk, potentially altering target selectivity and metabolic stability .
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